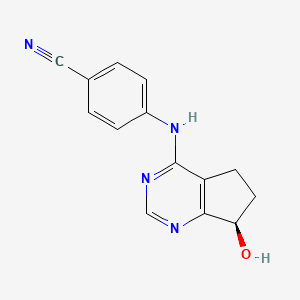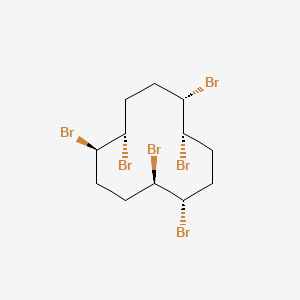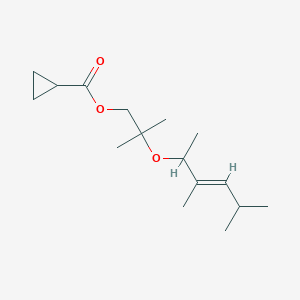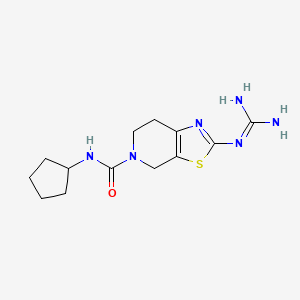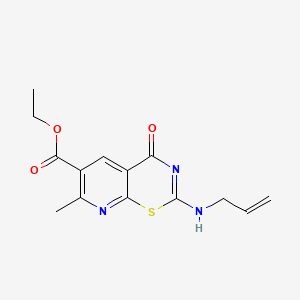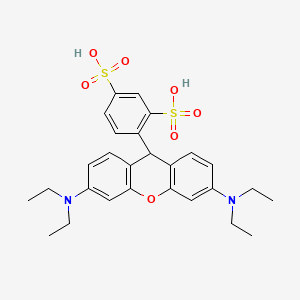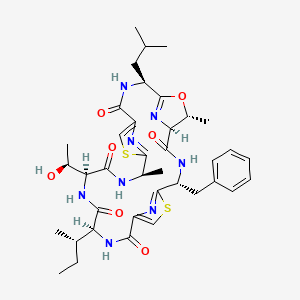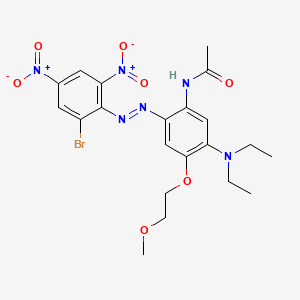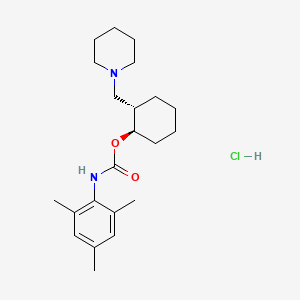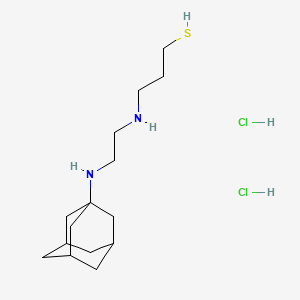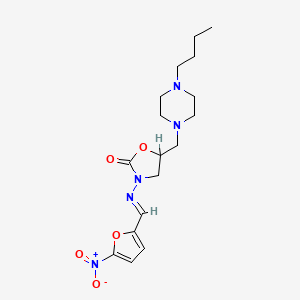
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the piperazinylmethyl and nitrofurfurylidene groups. Common reagents and conditions used in these reactions include:
Formation of Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Piperazinylmethyl Group: This can be achieved through nucleophilic substitution reactions using piperazine derivatives.
Introduction of Nitrofurfurylidene Group: This step may involve the condensation of a nitrofuran derivative with an amine or aldehyde.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazolidinone ring can be opened under reductive conditions.
Substitution: The piperazinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the piperazinylmethyl group could yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial or anticancer agent.
Medicine: As a candidate for drug development, particularly for its potential activity against resistant bacterial strains.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitrofurfurylidene group may contribute to its biological activity by generating reactive intermediates that can damage cellular components. The piperazinylmethyl group may enhance its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with antimicrobial activity.
Tedizolid: A more potent derivative of linezolid.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Uniqueness
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its combination of the oxazolidinone ring, piperazinylmethyl group, and nitrofurfurylidene group
Eigenschaften
CAS-Nummer |
95022-68-7 |
|---|---|
Molekularformel |
C17H25N5O5 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
5-[(4-butylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H25N5O5/c1-2-3-6-19-7-9-20(10-8-19)12-15-13-21(17(23)27-15)18-11-14-4-5-16(26-14)22(24)25/h4-5,11,15H,2-3,6-10,12-13H2,1H3/b18-11+ |
InChI-Schlüssel |
IUZPTAUNRJJBPR-WOJGMQOQSA-N |
Isomerische SMILES |
CCCCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CCCCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




